molecular formula C6H2BrF2NO2 B1387244 2,3-Difluoro-4-bromonitrobenzene CAS No. 1003708-24-4

2,3-Difluoro-4-bromonitrobenzene

Cat. No.: B1387244
CAS No.: 1003708-24-4
M. Wt: 237.99 g/mol
InChI Key: GXNBBNIEEJTQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-bromonitrobenzene is an organic compound with the molecular formula C6H2BrF2NO2. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-bromonitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-difluoronitrobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve the use of solvents such as acetonitrile and temperatures around 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-bromonitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Aromatic Substitution: Products include substituted nitrobenzenes where the bromine atom is replaced by the nucleophile.

    Reduction: The major product is 2,3-difluoro-4-bromoaniline.

Scientific Research Applications

2,3-Difluoro-4-bromonitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-bromonitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack . The bromine atom is then replaced by the nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-chloronitrobenzene
  • 2,3-Difluoro-4-iodonitrobenzene
  • 2,3-Difluoro-4-nitrobenzene

Uniqueness

2,3-Difluoro-4-bromonitrobenzene is unique due to the presence of both fluorine and bromine atoms on the aromatic ring, which imparts distinct reactivity and properties. The combination of these substituents allows for specific chemical transformations that may not be possible with other similar compounds .

Biological Activity

2,3-Difluoro-4-bromonitrobenzene is a compound of significant interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a range of biological activities, making it a valuable precursor for drug development and other applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound (C₆H₂BrF₂NO₂) features two fluorine atoms, a bromine atom, and a nitro group attached to a benzene ring. These functional groups contribute to its reactivity and biological interactions.

Synthesis and Applications

The compound is primarily synthesized through nucleophilic aromatic substitution reactions, where it acts as an electrophile. This property facilitates the introduction of various functional groups, which can be pivotal in creating bioactive compounds. For example, it has been used to synthesize m-aryloxy phenols that are essential in pharmaceuticals and materials science.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by interacting with DNA. For instance, studies have shown that certain nitro-substituted benzene derivatives can cleave DNA under specific conditions, which is critical for their anticancer activity .

Case Study:

  • Compound: 1-methoxydiazofluorene
  • Activity: Induces DNA cleavage leading to inhibition of HeLa cell proliferation.
  • Mechanism: Under reducing conditions, it mimics the activity of kinamycin D .

Enzyme Interaction

In biochemical research, this compound serves as both a substrate and an inhibitor in enzymatic assays. Its ability to interact with enzymes provides insights into enzyme specificity and mechanisms of action. The compound's nitro group can participate in redox reactions, influencing its biological effects.

Toxicological Profile

The toxicological evaluation of this compound is crucial for assessing its safety in pharmaceutical applications. The compound's interactions with biological molecules can lead to various toxicological effects depending on concentration and exposure duration. Automated grouping of chemicals based on their modes of action has been explored to predict potential toxicity .

Data Table: Biological Activity Summary

Activity Mechanism Reference
AnticancerDNA cleavage under reducing conditions
Enzyme inhibitionInteraction with active sites
Toxicity assessmentMode of action classification
Synthesis of bioactive compoundsNucleophilic substitution

Environmental Impact

The environmental implications of this compound are also under investigation. Studies focus on its degradation products and their ecological effects. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect the compound and its metabolites in environmental samples.

Properties

IUPAC Name

1-bromo-2,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBBNIEEJTQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652086
Record name 1-Bromo-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-24-4
Record name 1-Bromo-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-bromonitrobenzene
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-bromonitrobenzene
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-4-bromonitrobenzene
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-4-bromonitrobenzene
Reactant of Route 5
2,3-Difluoro-4-bromonitrobenzene
Reactant of Route 6
2,3-Difluoro-4-bromonitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.